molecular formula C22H19BrN2O4S B300887 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B300887
M. Wt: 487.4 g/mol
InChI Key: QCXIQQPJLCWLFW-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BMB-4 and belongs to the class of imidazolidinone derivatives. It has been found to have several interesting properties that make it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of BMB-4 is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. BMB-4 has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and tubulin. It also appears to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
BMB-4 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of new blood vessels (angiogenesis), and modulate the immune response. Additionally, BMB-4 has been found to reduce inflammation and oxidative stress in various tissues, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMB-4 for lab experiments is its broad range of potential applications. It has been found to have activity against various types of cancer cells, as well as against bacteria and fungi. Additionally, BMB-4 has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various diseases. However, one of the limitations of BMB-4 is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on BMB-4. One area of interest is the development of more efficient synthesis methods to improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of BMB-4 and to identify potential targets for its therapeutic effects. Another area of research is the development of new derivatives of BMB-4 with improved properties, such as increased solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of BMB-4 for the treatment of various diseases.

Synthesis Methods

The synthesis of BMB-4 involves the reaction of 3-bromo-5-methoxy-4-(2-propynyloxy)benzaldehyde with 3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including aldol condensation, Michael addition, and cyclization, to yield the final product. The synthesis of BMB-4 has been optimized to achieve high yields and purity.

Scientific Research Applications

BMB-4 has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. BMB-4 has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. Additionally, BMB-4 has been found to have antimicrobial activity against a wide range of pathogens, including bacteria and fungi.

properties

Product Name

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

Molecular Formula

C22H19BrN2O4S

Molecular Weight

487.4 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H19BrN2O4S/c1-4-10-29-20-17(23)11-14(13-19(20)27-3)12-18-21(26)25(22(30)24-18)15-6-8-16(9-7-15)28-5-2/h1,6-9,11-13H,5,10H2,2-3H3,(H,24,30)/b18-12-

InChI Key

QCXIQQPJLCWLFW-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC#C)OC)/NC2=S

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)NC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)NC2=S

Origin of Product

United States

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